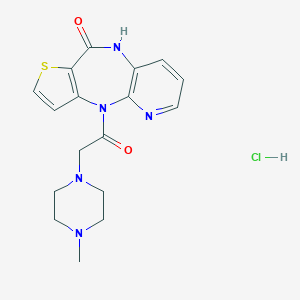
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential in scientific research applications.
Mécanisme D'action
The mechanism of action of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by modulating the activity of neurotransmitters in the brain (Li et al., 2015; Chen et al., 2016).
Effets Biochimiques Et Physiologiques
Studies have shown that 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion (Li et al., 2015). In addition, it has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its neuroprotective effects (Chen et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride in lab experiments is its potential as a novel anti-cancer agent. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
Future research on 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride could focus on further elucidating its mechanism of action, as well as exploring its potential as a treatment for other neurological disorders, such as Alzheimer's disease. In addition, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
In conclusion, 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a promising compound that has shown potential as an anti-cancer agent and neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride involves the reaction of 4-methylpiperazine with 2-mercaptothiophene-3-carboxylic acid, followed by cyclization with ethyl chloroformate and reaction with 2-amino-5-chloropyridine. The resulting compound is then acylated with acetic anhydride to yield the final product (Xu et al., 2014).
Applications De Recherche Scientifique
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (Li et al., 2015). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (Chen et al., 2016).
Propriétés
Numéro CAS |
107831-45-8 |
|---|---|
Nom du produit |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Formule moléculaire |
C17H20ClN5O2S |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)acetyl]-6-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-20-6-8-21(9-7-20)11-14(23)22-13-4-10-25-15(13)17(24)19-12-3-2-5-18-16(12)22;/h2-5,10H,6-9,11H2,1H3,(H,19,24);1H |
Clé InChI |
GCLGGAXKNSXIHE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
Autres numéros CAS |
107831-45-8 |
Synonymes |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4 -methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



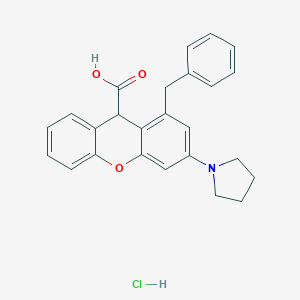
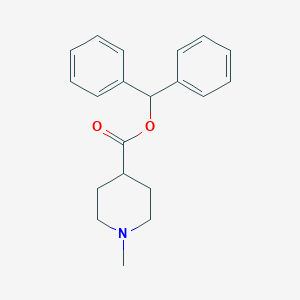
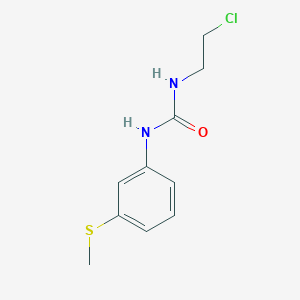
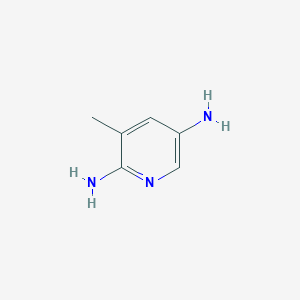
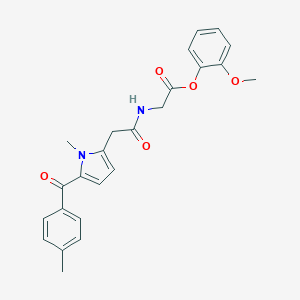
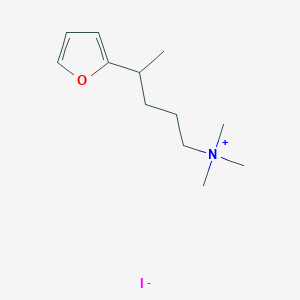
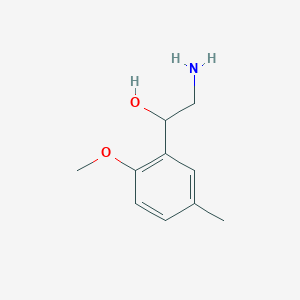
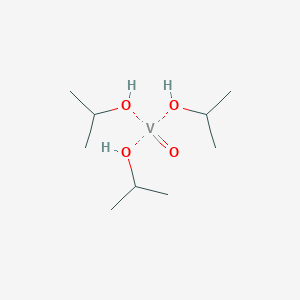
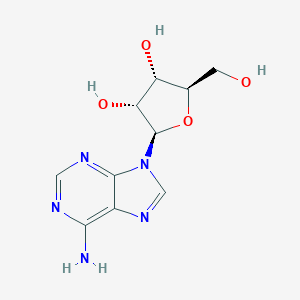
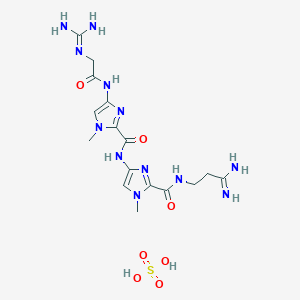
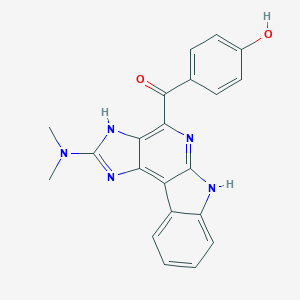
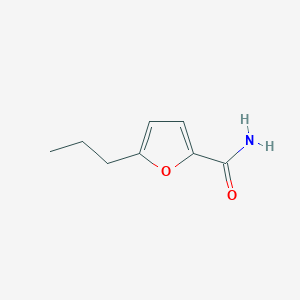
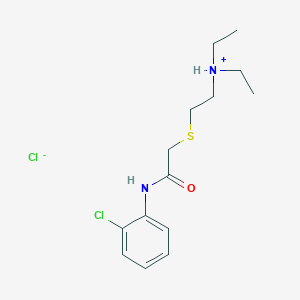
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)